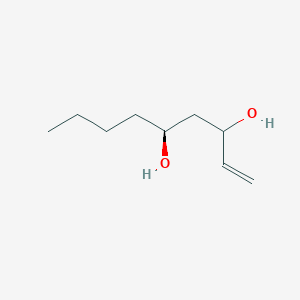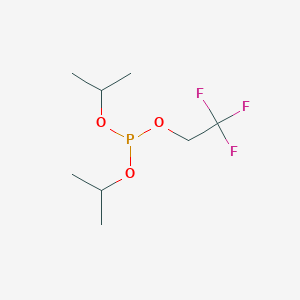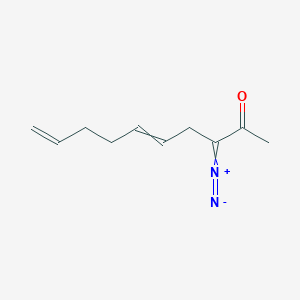
3-Diazoniodeca-2,5,9-trien-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazoniodeca-2,5,9-trien-2-olate is a chemical compound with the molecular formula C10H10N2O It is known for its unique structure and properties, which make it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazoniodeca-2,5,9-trien-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of aniline derivatives followed by coupling with suitable trienolate precursors. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazonium group and subsequent coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where aniline derivatives are treated with nitrous acid in the presence of mineral acids. The resulting diazonium salts are then coupled with trienolate compounds under optimized conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Diazoniodeca-2,5,9-trien-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group into amines or other functional groups.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides, hydroxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
3-Diazoniodeca-2,5,9-trien-2-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through diazonium coupling reactions.
Biology: The compound’s reactivity makes it useful in labeling and modifying biological molecules for various studies.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and delivery systems.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Diazoniodeca-2,5,9-trien-2-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the modification of biological molecules, influencing pathways and processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 4-Diazoniodeca-2,5,9-trien-2-olate
- 2-Diazoniodeca-2,5,9-trien-2-olate
- 5-Diazoniodeca-2,5,9-trien-2-olate
Uniqueness
3-Diazoniodeca-2,5,9-trien-2-olate is unique due to its specific structural configuration, which imparts distinct reactivity and properties.
Properties
CAS No. |
185435-08-9 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-diazodeca-5,9-dien-2-one |
InChI |
InChI=1S/C10H14N2O/c1-3-4-5-6-7-8-10(12-11)9(2)13/h3,6-7H,1,4-5,8H2,2H3 |
InChI Key |
LPLVEIMUKJWVIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])CC=CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
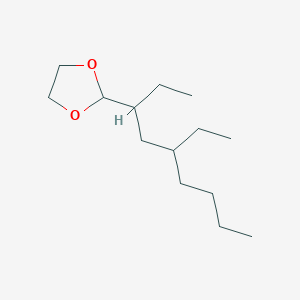
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)
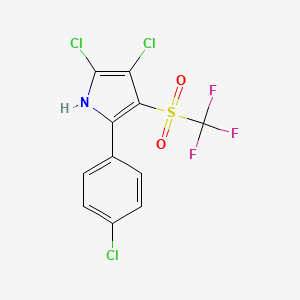
![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)
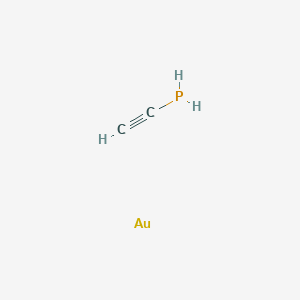
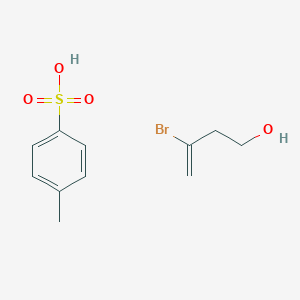
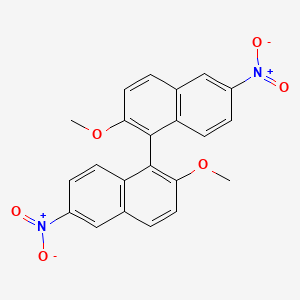
![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)
